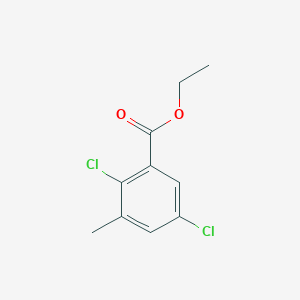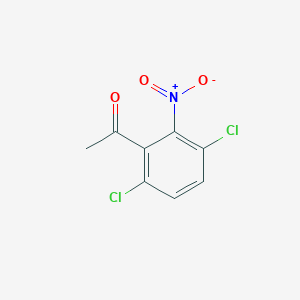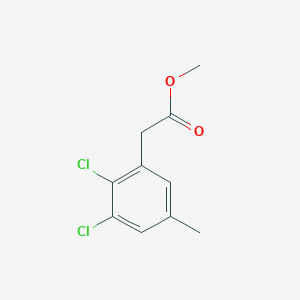![molecular formula C13H17N3O3 B1410229 methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1432322-93-4](/img/structure/B1410229.png)
methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Descripción general
Descripción
The compound “methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a methoxy group (-OCH3), a carboxylate ester group (-COOCH3), and a dimethylamino group (-N(CH3)2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrrole and pyridine rings, the oxygen in the methoxy and ester groups, and the additional nitrogen in the dimethylamino group would all contribute to the molecule’s three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ester and the dimethylamino group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a critical intermediate in various chemical transformations and synthetic processes. Zupančič et al. (2008) highlighted its role in the transformation of dialkyl acetone-1,3-dicarboxylates into complex structures like 4-hydroxypyridin-2(1H)-ones and 6-substituted 3-benzoylamino-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridine-8-carboxylates. These transformations are significant in the development of novel molecular structures with potential applications in medicinal chemistry and material sciences Zupančič, Svete, & Stanovnik, 2008.
Novel Molecule Synthesis for Anti-inflammatory Applications
Exploring the potential of methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in drug discovery, Moloney (2001) synthesized novel molecules based on this compound due to its structural similarity to compounds with reported anti-inflammatory activity. Such research underlines the significance of this compound in synthesizing new molecules that might contribute to the development of future anti-inflammatory drugs Moloney, 2001.
Advancements in Heterocyclic Chemistry
In the domain of heterocyclic chemistry, Uršič et al. (2010) conducted a study synthesizing new triazafulvalene systems, showcasing the compound's role in the development of novel heterocyclic structures. This research is pivotal in expanding the knowledge base of heterocyclic compounds, potentially leading to new discoveries in pharmacology and material sciences Uršič, Svete, & Stanovnik, 2010.
Synthesis and Reactivity Studies
Further exploring its reactivity, various studies like those conducted by Medvedeva et al. (2010) and Srikrishna et al. (2010) have focused on understanding the synthesis and transformation processes involving methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Such research provides deeper insights into its chemical behavior and reactivity, paving the way for its application in synthesizing more complex and functional molecules Medvedeva et al., 2010; Srikrishna, Sridharan, & Prasad, 2010.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-16(2)7-9-8-5-11(18-3)14-6-10(8)15-12(9)13(17)19-4/h5-6,15H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGRRZXMRIMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC2=CN=C(C=C21)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















